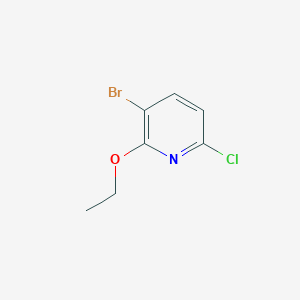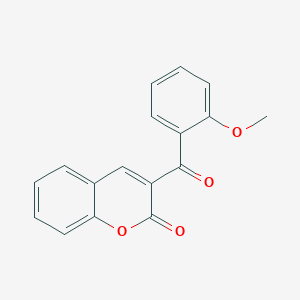![molecular formula C23H19FN4O2S2 B2375732 N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine CAS No. 1115896-48-4](/img/structure/B2375732.png)
N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have shown promising biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized compounds related to N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine, showing promising antimicrobial activity. For example, Bayrak et al. (2009) developed various 1,2,4-triazoles and their derivatives, demonstrating good to moderate antimicrobial activities in their screening. Similarly, Kaneria et al. (2016) synthesized 1,2,4-triazol derivatives and observed significant antimicrobial activity against various bacterial and fungal strains (Bayrak et al., 2009; Kaneria et al., 2016).
Anticancer Potential
Research has also explored the anticancer properties of related compounds. Ahsan and Shastri (2015) synthesized oxadiazole analogues exhibiting anticancer activity against various human cancer cell lines. Another study by Megally Abdo and Kamel (2015) reported that certain Mannich bases derived from similar compounds showed potent anticancer activity against gastric cancer cell lines, surpassing the standard CHS 828 (Ahsan & Shastri, 2015; Megally Abdo & Kamel, 2015).
Antioxidant Properties
Maheshwari et al. (2011) investigated the antioxidant activity of 1,3,4-oxadiazole derivatives, finding that compounds containing an aromatic group demonstrated significant free radical scavenging activity (Maheshwari et al., 2011).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S2/c1-14-21(32-22(26-14)16-5-3-2-4-6-16)18-11-19(29)28-23(27-18)31-13-20(30)25-12-15-7-9-17(24)10-8-15/h2-11H,12-13H2,1H3,(H,25,30)(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMRKWJIDYKDOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)
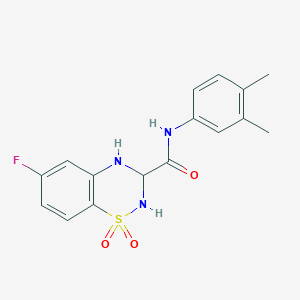
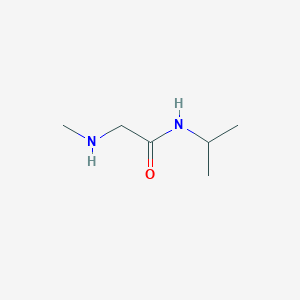
![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)
![6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2375657.png)
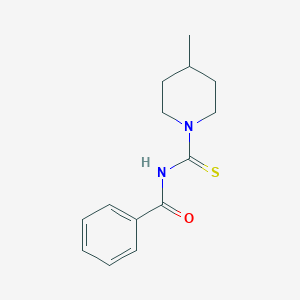
![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)
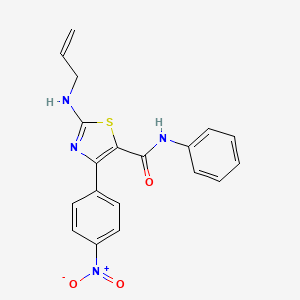
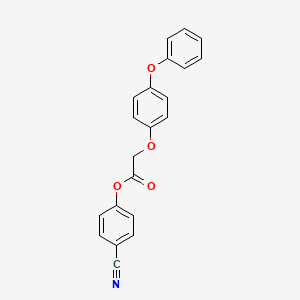

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)

